
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated compounds, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Stilbenes: Compounds with a similar α,β-unsaturated carbonyl system, known for their antioxidant properties.
Uniqueness
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications through a review of relevant literature and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H18O. The compound is synthesized primarily via the Claisen-Schmidt condensation reaction , which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The typical reaction conditions include refluxing in ethanol or methanol for several hours, followed by purification methods like recrystallization.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in disrupting cell membrane integrity, leading to cell lysis in microorganisms.
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties , effectively scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in mitigating cellular damage associated with various diseases.
3. Anti-inflammatory Effects
In vitro studies have revealed that this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition suggests potential applications in treating inflammatory conditions .
4. Anticancer Activity
The compound has been investigated for its anticancer properties, showing promise in inducing apoptosis in cancer cells. Mechanistically, it activates caspases and inhibits pathways related to cell proliferation, making it a candidate for further therapeutic development in oncology .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Disruption of microbial cell membranes.
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS).
- Anti-inflammatory Activity : Inhibition of COX enzymes and pro-inflammatory cytokines.
- Anticancer Activity : Induction of apoptosis through caspase activation.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
Study 2 | Showed potent antioxidant effects with an IC50 value indicating effective free radical scavenging. |
Study 3 | Reported anti-inflammatory effects by reducing COX enzyme activity by over 50%. |
Study 4 | Indicated anticancer properties with a reduction in cell viability in various cancer cell lines, including MCF-7 and HeLa cells. |
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-17-7-5-6-8-18(17)15-16-22(23)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-16H,1H3/b16-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVVNZMNGDYQTR-FOCLMDBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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